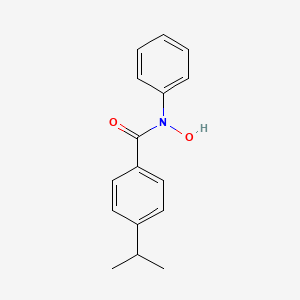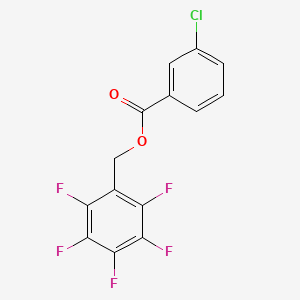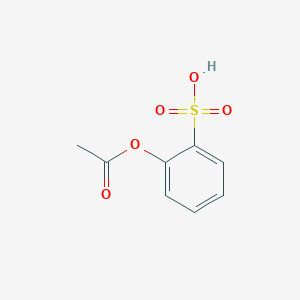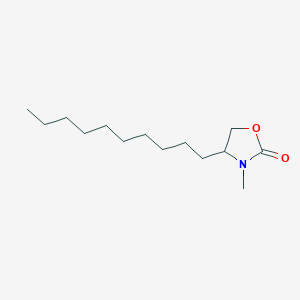
4-Decyl-3-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Decyl-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of a decylamine derivative with an appropriate carbonyl compound under controlled conditions. One common method involves the cyclization of N-decyl-N-methylcarbamate in the presence of a base, such as sodium hydride, to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Decyl-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-Decyl-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoselective transformations.
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent due to its unique mechanism of action.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Decyl-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: A simpler oxazolidinone derivative with similar chemical properties.
Linezolid: An oxazolidinone antibiotic with a well-documented mechanism of action against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects compared to linezolid.
Uniqueness
4-Decyl-3-methyl-1,3-oxazolidin-2-one is unique due to its decyl and methyl substituents, which confer specific chemical and biological properties. These substituents may enhance its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
128275-86-5 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
4-decyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-13-12-17-14(16)15(13)2/h13H,3-12H2,1-2H3 |
InChI Key |
VANZPDXXLKKLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


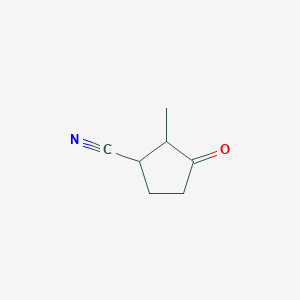

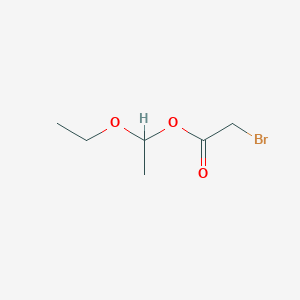
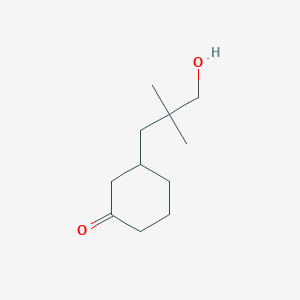
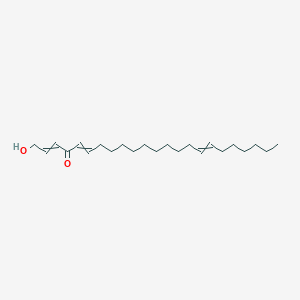

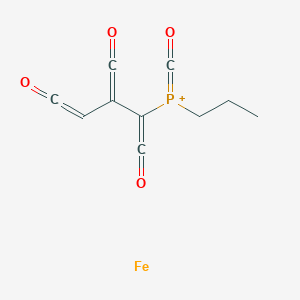
![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
